Cyproheptadine

Muscarinic receptor pharmacology Anticholinergic activity Functional antagonism

Cyproheptadine (CAS 129-03-3; 41354-29-4; 969-33-5) is a first-generation tricyclic benzocycloheptene antihistamine with a polypharmacological profile encompassing potent histamine H1 receptor antagonism (Ki = 0.38 nM), serotonin 5-HT2A receptor antagonism (Ki = 0.83 nM), and significant muscarinic cholinergic receptor antagonism (Ki = 1.26 nM). As a dibenzocycloheptane derivative, it is structurally and pharmacologically related to several clinically relevant analogs including pizotifen, ketotifen, azatadine, and loratadine, though it differs in its specific receptor affinity balance and functional outcomes.

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 129-03-3; 41354-29-4; 969-33-5
Cat. No. B15615426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine
CAS129-03-3; 41354-29-4; 969-33-5
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
InChIKeyJJCFRYNCJDLXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER;  ODORLESS;  SLIGHT BITTER TASTE;  NONHYGROSCOPIC;  1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER;  PRACTICALLY INSOL IN ETHER /HCL/
1.36e-02 g/L

Cyproheptadine Procurement: Pharmacological Profile and Analytical Identifiers for Scientific Selection


Cyproheptadine (CAS 129-03-3; 41354-29-4; 969-33-5) is a first-generation tricyclic benzocycloheptene antihistamine with a polypharmacological profile encompassing potent histamine H1 receptor antagonism (Ki = 0.38 nM), serotonin 5-HT2A receptor antagonism (Ki = 0.83 nM), and significant muscarinic cholinergic receptor antagonism (Ki = 1.26 nM) [1]. As a dibenzocycloheptane derivative, it is structurally and pharmacologically related to several clinically relevant analogs including pizotifen, ketotifen, azatadine, and loratadine, though it differs in its specific receptor affinity balance and functional outcomes [2]. For scientific procurement, unambiguous identification across global databases is ensured by its multiple CAS registry numbers (129-03-3 for the free base, 969-33-5 for the hydrochloride, and 41354-29-4 for the hydrochloride sesquihydrate) [3].

Why Cyproheptadine Cannot Be Substituted with Closest Analogs Pizotifen, Ketotifen, or Loratadine Without Quantitative Justification


Cyproheptadine and its closest structural analogs (pizotifen, ketotifen, azatadine, loratadine) share a common tricyclic scaffold but exhibit distinct, quantifiable differences in receptor binding profiles, functional antagonism potency, and clinical efficacy that preclude simple interchange. While pizotifen displays superior efficacy in migraine prophylaxis with higher clinical improvement rates (58% vs 40%) [1], ketotifen demonstrates superior outcomes in chronic urticaria [2], and loratadine provides significantly greater symptom relief in allergic rhinitis (p<0.001) [3], cyproheptadine remains uniquely differentiated by its balanced high-affinity dual antagonism at both H1 and 5-HT2A receptors (Ki values of 0.38 nM and 0.83 nM respectively) [4], its superior anticholinergic potency in functional assays (pA2 = 8.2) [5], and its specific utility in niche applications such as reversal of chloroquine resistance [6]. These differential properties are not interchangeable and directly impact experimental outcomes and clinical application selection.

Cyproheptadine Quantitative Differentiation Evidence: Head-to-Head Data Versus Pizotifen, Ketotifen, Loratadine, and Azatadine


Muscarinic Receptor Antagonism: Cyproheptadine Exhibits 2.8-fold Higher Potency Than Ketotifen in Functional Assays

In functional experiments using field-stimulated vas deferens of rabbit (M1/M2 receptors) and ileum/trachea of guinea-pig (M3 receptors), cyproheptadine demonstrated a pA2 range of 7.99-8.08, which is 2.8-fold higher than ketotifen (pA2 = 6.34-6.99) and marginally higher than pizotifen (pA2 = 7.23-7.81). All three compounds were non-selective across M1, M2, and M3 subtypes, but cyproheptadine exhibited the highest absolute potency [1].

Muscarinic receptor pharmacology Anticholinergic activity Functional antagonism

Anticholinergic Activity Rank Order: Cyproheptadine Demonstrates Highest Potency Among 10 Antihistamines Including Desloratadine and Loratadine

In a comparative study of 10 histamine H1 receptor antagonists, cyproheptadine exhibited the highest anticholinergic potency in both in vitro (inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle) and in vivo (systemic hypotensive responses to acetylcholine in anaesthetized rats) functional bioassays. The in vitro pA2 value for cyproheptadine was 8.2±0.4, which was significantly higher than desloratadine (pA2 not explicitly stated but ranked third) and loratadine (ranked fifth). In vivo rank order was cyproheptadine > promethazine > desloratadine > loratadine > diphenhydramine [1].

Anticholinergic potency H1 antihistamines Functional bioassay

Migraine Prophylaxis Clinical Efficacy: Pizotifen Superior to Cyproheptadine (58% vs 40% Clinical Improvement)

In a head-to-head clinical trial comparing antihistaminic drugs for migraine prophylaxis, pizotifen demonstrated a clinical improvement rate of 58%, while cyproheptadine showed a 40% improvement rate, with methdilazine at 41% [1]. A separate earlier study reported positive improvement in 68% of patients treated with pizotifen and 64% with cyproheptadine, though this difference was not statistically significant [2]. Notably, pizotifen is the most widely used 5-HT2 receptor antagonist in migraine prophylaxis due to its superior efficacy compared with cyproheptadine [3].

Migraine prophylaxis Serotonin antagonist Clinical trial

Allergic Rhinitis Symptom Reduction: Loratadine Superior to Cyproheptadine in Pediatric PAR Trial (p<0.001)

In a randomized controlled trial of 60 children aged 2-12 years with mite-induced perennial allergic rhinitis (PAR), loratadine syrup demonstrated significantly greater reduction in total symptom scores compared to cyproheptadine HCl solution after 2 weeks of treatment (p<0.001). Clinical Visual Analogue Scale (VAS) changes from baseline at week 1 were 95.1% for loratadine versus 11.3% for cyproheptadine; at week 2, changes were 125.5% versus 18.3% respectively. Subjective VAS changes at week 2 were 101.4% for loratadine versus 7.1% for cyproheptadine (all p<0.001) [1].

Allergic rhinitis Pediatric allergy H1 antihistamine

Reversal of Chloroquine Resistance: Cyproheptadine Twice as Effective as Azatadine in Plasmodium falciparum In Vitro

In vitro isobologram analysis demonstrated that both cyproheptadine and azatadine exert marked synergistic action on chloroquine against chloroquine-resistant strains of Plasmodium falciparum, but not against chloroquine-sensitive strains. Cyproheptadine was approximately twice as effective as azatadine in reversing chloroquine resistance. In contrast, loratadine had no effect on chloroquine against both resistant and sensitive strains of parasites [1].

Malaria research Chloroquine resistance reversal Antihistamine repurposing

Antipruritic Efficacy: Cyproheptadine Inferior to Diphenhydramine and Hydroxyzine in Histamine-Induced Pruritus Model

In a double-blind crossover study of inhibition of histamine-induced pruritus in 28 normal subjects, cyproheptadine produced only a fivefold increase above baseline of the histamine dose required to produce pruritus, which was identical to the placebo response. This compared unfavorably to a tenfold increase following diphenhydramine and a 750-fold increase following hydroxyzine HCl. All three drugs produced drowsiness as a side effect [1].

Pruritus Antihistamine efficacy Itch model

Cyproheptadine Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


Studies Requiring Maximal Anticholinergic Activity Among H1 Antihistamines

Based on the evidence that cyproheptadine ranks #1 in anticholinergic potency with a pA2 of 8.2±0.4 in functional assays—significantly higher than desloratadine, loratadine, and diphenhydramine [1]—this compound is the optimal selection for research models where strong muscarinic receptor antagonism is required. Applications include studies of cholinergic signaling pathways, investigations of antimuscarinic side effects of antihistamines, or experimental systems where high anticholinergic activity is a desired pharmacological property.

Malaria Research Focused on Reversal of Chloroquine Resistance

Given the evidence that cyproheptadine is approximately twice as effective as azatadine and significantly more effective than loratadine (which had no effect) in reversing chloroquine resistance in Plasmodium falciparum in vitro [2], this compound is the preferred antihistamine for malaria research specifically investigating chloroquine resistance reversal mechanisms or combination therapies. Researchers should not substitute azatadine or loratadine for this purpose, as they provide inferior or absent reversal activity.

Investigations of Balanced H1 and 5-HT2A Dual Antagonism in In Vitro Systems

Cyproheptadine exhibits uniquely balanced high-affinity binding to both histamine H1 receptors (Ki = 0.38 nM) and serotonin 5-HT2A receptors (Ki = 0.83 nM) [3], differentiating it from analogs like pizotifen (which is 2-fold less active at central muscarinic autoreceptors) [4] and ketotifen (which is 2.8-fold less potent at muscarinic receptors) [5]. This balanced dual antagonism profile makes cyproheptadine the compound of choice for experimental systems where simultaneous blockade of both histaminergic and serotonergic signaling is required, such as studies of neuroinflammation, appetite regulation, or serotonin syndrome models.

Local Anesthetic Research Requiring Intermediate Potency Reference Compound

Evidence demonstrates that cyproheptadine is more potent than procaine and diphenhydramine, but less potent than tetracaine in producing nerve conduction block, with frequency-dependent block observed at low frequencies (1-5 Hz) [6]. This positions cyproheptadine as a useful intermediate-potency reference compound in local anesthetic research, particularly for studies investigating the relationship between antihistaminic activity and sodium channel blockade or for comparative pharmacology studies of agents with dual antihistaminic/local anesthetic properties.

Quote Request

Request a Quote for Cyproheptadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.